Biological activity of 3-chloro-4-(trifluoromethoxy)phenyl morpholine derivatives
Biological activity of 3-chloro-4-(trifluoromethoxy)phenyl morpholine derivatives
An In-Depth Technical Guide to the Predicted Biological Activity and Therapeutic Potential of 3-Chloro-4-(Trifluoromethoxy)Phenyl Morpholine Derivatives
Executive Summary
The morpholine ring is a cornerstone of modern medicinal chemistry, recognized for its ability to improve the pharmacokinetic and metabolic profiles of drug candidates.[1][2] When combined with strategically chosen aromatic substituents, it can give rise to potent and selective therapeutic agents. This guide focuses on the largely unexplored class of 3-chloro-4-(trifluoromethoxy)phenyl morpholine derivatives. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are crucial in contemporary drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.[3]
This document synthesizes existing research on structurally related compounds to construct a predictive framework for the biological activities, mechanisms of action, and therapeutic potential of this specific chemical class. By examining the established pharmacology of the morpholine core and the 3-chloro-4-(trifluoromethoxy)phenyl moiety, we will build a compelling case for their investigation as novel anticancer, antimicrobial, and central nervous system (CNS) active agents. This guide is intended for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed, actionable experimental protocols.
The Core Chemical Scaffolds: Properties and Rationale
The Morpholine Ring: A Privileged Pharmacophore
The morpholine heterocycle is prevalent in numerous approved drugs due to its unique physicochemical properties.[4] Its non-aromatic, saturated ring structure provides conformational flexibility, while the presence of a weak basic nitrogen and an opposing ether oxygen imparts a desirable balance of hydrophilicity and lipophilicity. This balance is critical for oral bioavailability and solubility.[4] Notably, the morpholine ring is frequently employed to improve a compound's passage across the blood-brain barrier (BBB), making it a valuable scaffold for CNS drug discovery.[4] Furthermore, its inclusion can lead to a more favorable CYP3A4 metabolic profile and optimal clearance.[4]
The 3-Chloro-4-(Trifluoromethoxy)Phenyl Moiety: A Bioactive Substituent
The substitution pattern on the phenyl ring is a critical determinant of a molecule's biological activity. The 3-chloro and 4-trifluoromethoxy groups are potent electronic and steric modulators.
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3-Chloro Group: The electron-withdrawing nature of chlorine at the meta-position can influence the electronic distribution of the entire molecule, affecting target binding and pKa.
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4-Trifluoromethoxy Group: This group is a strong lipophilic and electron-withdrawing substituent. It is often used as a bioisostere for other groups to enhance metabolic stability by blocking potential sites of oxidation. The incorporation of trifluoromethoxy groups can significantly improve a compound's pharmacological profile.[3]
The combination of these substituents creates a unique electronic and steric profile, suggesting a high potential for potent and selective interactions with various biological targets.
Predicted Biological Activities and Mechanisms of Action
Based on extensive data from analogous chemical series, we predict that 3-chloro-4-(trifluoromethoxy)phenyl morpholine derivatives will exhibit significant activity in three primary therapeutic areas: oncology, infectious diseases, and CNS disorders.
Anticancer Potential
The morpholine scaffold is a component of numerous potent anticancer agents that act through diverse mechanisms.
Dysregulation of kinase signaling is a hallmark of many cancers. Morpholine derivatives have shown significant promise as inhibitors of key oncogenic kinases such as PI3K (Phosphatidylinositol 3-kinase) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
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Mechanism: PI3K is central to the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[5] VEGFR-2 is a critical regulator of angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.[6] By inhibiting these kinases, the 3-chloro-4-(trifluoromethoxy)phenyl morpholine derivatives could effectively halt tumor progression and metastasis.
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Supporting Evidence: Studies on morpholine-benzimidazole-oxadiazole derivatives have identified compounds with potent VEGFR-2 inhibition, with IC50 values as low as 0.049 µM.[6] Similarly, 4-morpholinopyrrolopyrimidine derivatives have demonstrated potent, low-nanomolar inhibition of PI3Kα and mTOR.[5]
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VEGFR-2 signaling pathway and point of inhibition.
Table 1: In Vitro Activity of Representative Morpholine-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|---|
| Morpholine-benzimidazole-oxadiazole | VEGFR-2 | 0.049 | HT-29 (Colon) | [6] |
| 4-Morpholinopyrrolopyrimidine | PI3Kα | 0.0013 | MDA361 (Breast) | [5] |
| 4-Morpholinopyrrolopyrimidine | mTOR | 0.0016 | MDA361 (Breast) | [5] |
| Morpholine substituted quinazoline | - | 3.15 | MCF-7 (Breast) |[1][7] |
Evasion of apoptosis (programmed cell death) is another cancer hallmark. The Bcl-2 protein is a key anti-apoptotic regulator, and its inhibition can restore the natural cell death process in cancer cells.
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Mechanism: Morpholine-containing compounds can bind to the BH3-binding groove of Bcl-2 proteins, preventing them from neutralizing pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization and the activation of caspases, executing apoptosis.
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Supporting Evidence: A series of morpholine substituted quinazoline derivatives were found to induce apoptosis in cancer cells, with molecular docking studies confirming their favorable interaction within the active cavity of Bcl-2.[1] These compounds inhibited cell proliferation in the G1 phase of the cell cycle.[1][7]
}
Intrinsic apoptosis pathway showing Bcl-2 inhibition.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[8] Morpholine derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents.
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Mechanism: While the exact mechanisms can vary, morpholine derivatives may act by inhibiting bacterial protein synthesis, disrupting cell wall integrity, or interfering with essential metabolic pathways.[9] Some derivatives function as oxazolidinones, which inhibit the initiation of bacterial protein synthesis.[9]
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Supporting Evidence: Various studies have shown that morpholine derivatives exhibit high inhibitory activity against a wide range of Gram-positive and Gram-negative bacteria, including Enterococcus species, Bacillus anthracis, and Pseudomonas aeruginosa.[9][10] Some compounds show activity at low concentrations (MIC of 15.6 µg/mL).[9]
Table 2: Antimicrobial Activity of Selected Morpholine Derivatives
| Derivative Class | Target Organism | Measurement | Result | Reference |
|---|---|---|---|---|
| Morpholine derivative (Compound 6) | Bacillus anthracis | Inhibition Zone | >20 mm | [10] |
| Morpholine derivative (Compound 5) | Enterococcus hirae | MIC | 3.125 mg/mL | [10] |
| 1,2,4-triazole derivative (Compound 12) | Micrococcus sediminis | MIC | 15.6 µg/mL | [9] |
| Morpholine Mannich Base | Staphylococcus aureus | Activity | More active than vs. Gram-negative |[11] |
Central Nervous System (CNS) Applications
The physicochemical properties of the morpholine ring make it ideal for developing CNS-active drugs.[4]
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Mechanism: The ability to cross the BBB allows these compounds to interact with CNS targets. One promising target is the neurokinin-1 (NK1) receptor, which binds the neurotransmitter Substance P. Antagonism of this receptor has shown potential in the treatment of depression, anxiety, and emesis.[12]
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Supporting Evidence: The compound Aprepitant, which contains a morpholine core, is a potent and selective NK1 receptor antagonist.[4] The development of similar morpholine derivatives has been a focus for treating various neuropsychiatric diseases.[12]
Experimental Design and Protocols
To validate the predicted activities of 3-chloro-4-(trifluoromethoxy)phenyl morpholine derivatives, a structured experimental plan is essential.
Proposed Synthetic Pathway
A plausible synthesis would involve the coupling of a pre-formed morpholine ring with the substituted aniline, a common strategy in medicinal chemistry.
}
Proposed synthetic workflow for a target compound.
Protocol: Synthesis of N-(3-chloro-4-(trifluoromethoxy)phenyl)morpholine
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Rationale: This protocol is based on established methods for N-arylation of morpholine. Using a strong base and a suitable solvent facilitates the nucleophilic substitution reaction.
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Materials: 3-chloro-4-(trifluoromethoxy)aniline[13], Bis(2-chloroethyl) ether, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).
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Step 1: Aniline Deprotonation: To a solution of 3-chloro-4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous DMF under an inert atmosphere (N2), add Sodium Hydride (1.2 eq) portion-wise at 0 °C.
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Step 2: Cyclization: Allow the mixture to stir at room temperature for 30 minutes. Add Bis(2-chloroethyl) ether (1.1 eq) dropwise.
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Step 3: Reaction: Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 6-8 hours).
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Step 4: Quenching: Cool the reaction to room temperature and carefully quench with ice-cold water.
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Step 5: Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Step 6: Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(3-chloro-4-(trifluoromethoxy)phenyl)morpholine.
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Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Anticancer Screening (MTT Assay)
-
Rationale: The MTT assay is a colorimetric, reliable, and widely used method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials: Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung[1][7]), DMEM/RPMI-1640 media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT reagent, DMSO.
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Step 1: Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37 °C, 5% CO2 incubator.
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Step 2: Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture media. Replace the old media with media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Step 3: Incubation: Incubate the plates for 48-72 hours.
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Step 4: MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Step 5: Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Step 6: Measurement: Read the absorbance at 570 nm using a microplate reader.
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Validation & Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). The experiment should be run in triplicate to ensure reproducibility.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Rationale: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on a compound's antimicrobial potency.
-
Materials: Bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton Broth (MHB), 96-well plates, synthesized compounds.
-
Step 1: Inoculum Preparation: Grow bacteria overnight and dilute to a standardized concentration of ~5 x 10^5 CFU/mL in MHB.
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Step 2: Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using MHB.
-
Step 3: Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Step 4: Incubation: Incubate the plates at 37 °C for 18-24 hours.
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Step 5: MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Validation: The inclusion of standard antibiotics (e.g., Ciprofloxacin[11]) as controls validates the assay's sensitivity and accuracy.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR data for the target class is not yet available, we can extrapolate from related series. For kinase inhibitors, modifications to the morpholine ring or the introduction of different linkers can fine-tune potency and selectivity.[5] For analgesic compounds, even small changes in the linker between the phenyl and a second ring system can dramatically alter activity.[14]
Future Directions:
-
Synthesis of a Focused Library: Synthesize a small library of derivatives by varying the substitution on the morpholine ring (e.g., adding methyl groups) or modifying the linker between the two core fragments to explore the SAR.
-
Target Identification and Validation: For compounds showing potent anticancer activity, perform target deconvolution studies (e.g., kinome screening, proteomics) to identify the specific molecular targets.
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In Vivo Efficacy Studies: Advance promising lead compounds into animal models of cancer or infection to evaluate their in vivo efficacy, safety, and pharmacokinetic properties.
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Lead Optimization: Based on initial SAR and in vivo data, perform medicinal chemistry optimization to improve potency, selectivity, and ADME properties.
Conclusion
The 3-chloro-4-(trifluoromethoxy)phenyl morpholine scaffold represents a promising, yet underexplored, area for therapeutic innovation. By synthesizing the extensive evidence from related chemical classes, this guide establishes a strong rationale for investigating these derivatives as novel agents in oncology, infectious disease, and CNS disorders. The strategic combination of the pharmacokinetically favorable morpholine ring with the metabolically robust and electronically tuned 3-chloro-4-(trifluoromethoxy)phenyl moiety provides a powerful platform for drug discovery. The detailed experimental protocols outlined herein offer a clear path forward for researchers to synthesize, screen, and validate the therapeutic potential of this exciting class of molecules.
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